molecular formula C16H14O5 B3286811 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde CAS No. 832739-19-2

3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde

Cat. No.: B3286811
CAS No.: 832739-19-2
M. Wt: 286.28 g/mol
InChI Key: SZTQVICBUZZYOG-UHFFFAOYSA-N
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Description

This compound is also known as 2-Propenal, 3-(1,3-benzodioxol-5-yl)- . It has a molecular formula of C10H8O3 and a molecular weight of 176.1687 . It is also referred to as (E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylaldehyde . It is an impurity of Paroxetine, which is a selective serotonin reuptake inhibitor .


Synthesis Analysis

The synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . A direct and concise method was used to create a novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized crystal was subjected to various characterizations like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR and Z-scan studies .


Molecular Structure Analysis

The structure of the compound was resolved by determining the functional groups from FT-IR and FT-Raman spectra . The HOMO–LUMO energy gap established the charge transition contained by the compound . 1H and 13C NMR chemical shifts were obtained and the chemical shifts are compared with theoretical peaks .


Chemical Reactions Analysis

The compound was transformed into various synthetically important unsymmetrical monoselenides . The compound was also used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C10H8O3 and a molecular weight of 176.1687 . It is also known as (E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylaldehyde . The HOMO–LUMO energy gap established the charge transition contained by the compound .

Scientific Research Applications

Antitumor Studies

  • Synthesis for Antitumor Activity : Compounds derived from 2-hydroxy-3-methoxybenzaldehyde, structurally related to 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde, have been synthesized and evaluated for antitumor activity. One such compound showed potent inhibitory effects against P388 leukemia cells in vitro (Li, Shao, Jiang, & Xie, 1995).

Synthesis of Derivatives

  • Preparation of Schiff Bases : The synthesis of Schiff bases using derivatives of 4-(benzyloxy)-3-methoxybenzaldehyde has been reported, with implications for structural and chemical studies (Shi Jun, 2005).

Catalyst Development

  • Encapsulation in Zeolite Y for Catalysis : A derivative of 2-hydroxy-3-methoxybenzaldehyde has been used to develop a molybdenum(VI) complex encapsulated in zeolite Y. This serves as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating potential applications in green chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

  • Synthesis for Antimicrobial Properties : Novel derivatives synthesized from reactions involving 4-methoxybenzaldehyde have been screened for antimicrobial activities, showing good to moderate effects against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Applications in Material Science

  • Synthesis of Chalcone Derivatives : Halogenated derivatives of vanillin, a compound structurally similar to this compound, have been synthesized and evaluated for antioxidant activity, demonstrating potential applications in material science and pharmacology (Rijal, Haryadi, & Anwar, 2022).

Mechanism of Action

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-18-14-4-2-11(8-17)6-12(14)9-19-13-3-5-15-16(7-13)21-10-20-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTQVICBUZZYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195915
Record name 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-19-2
Record name 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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